N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide
Description
N-[4-(4-Bromobenzenesulfonyl)phenyl]-2-chloroacetamide (CAS: 338965-84-7; Molecular Formula: C₁₇H₁₂BrClN₂O₂S₂; Molar Mass: 455.78 g/mol) is a chloroacetamide derivative featuring a bromobenzenesulfonyl group attached to a phenyl ring. This compound is structurally characterized by:
- A 2-chloroacetamide backbone.
- A 4-bromobenzenesulfonyl substituent on the phenyl ring, introducing strong electron-withdrawing effects.
- Potential applications in coordination chemistry, medicinal chemistry, and materials science due to its amide and sulfonyl functionalities .
Its synthesis typically involves multi-step reactions, including sulfonylation of aniline derivatives followed by chloroacetylation. For example, similar compounds like N-(4-acetylphenyl)-2-chloroacetamide are synthesized via condensation of 4-aminoacetophenone with chloroacetyl chloride .
Properties
IUPAC Name |
N-[4-(4-bromophenyl)sulfonylphenyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO3S/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)17-14(18)9-16/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLFDYNKVMYKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromobenzenesulfonyl chloride: This intermediate is synthesized by reacting 4-bromobenzenesulfonic acid with thionyl chloride.
Formation of 4-[(4-bromophenyl)sulfonyl]aniline: The 4-bromobenzenesulfonyl chloride is then reacted with aniline to form 4-[(4-bromophenyl)sulfonyl]aniline.
Synthesis of this compound: Finally, the 4-[(4-bromophenyl)sulfonyl]aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl and bromophenyl groups.
Coupling Reactions: The aromatic rings in the compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide has been evaluated for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain derivatives showed promising results in inhibiting bacterial growth, suggesting their potential as antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using the MCF-7 breast cancer cell line revealed that specific derivatives of this compound exhibited cytotoxic effects, indicating potential as anticancer agents. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction between this compound derivatives and target proteins involved in cancer progression. These studies help elucidate the binding modes and affinities of the compounds, providing insights into their potential therapeutic mechanisms .
Case Studies
- Antimicrobial Efficacy : A study conducted by Sharma et al. evaluated various derivatives for their antimicrobial properties using a turbidimetric method. Compounds d1, d2, and d3 showed significant activity against multiple bacterial strains .
- Anticancer Screening : In another investigation, compounds d6 and d7 were identified as the most potent against MCF-7 cells using the Sulforhodamine B assay, demonstrating their potential for further development as anticancer drugs .
Mechanism of Action
The mechanism of action of N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism. In anticancer research, it has been shown to induce apoptosis in cancer cells by interfering with cellular signaling pathways and DNA replication .
Comparison with Similar Compounds
Comparison with Similar Chloroacetamide Derivatives
Structural and Electronic Properties
Table 1: Key Structural Features of Selected Chloroacetamides
Key Observations :
- Electron-withdrawing groups (EWGs) like sulfonyl (-SO₂-) or nitro (-NO₂) increase the compound's polarity and reactivity. For instance, the sulfonyl group in the target compound enhances hydrogen-bonding capacity compared to simple bromo-substituted analogs .
- 35Cl NQR Spectra : Substituted N-phenyl-2-chloroacetamides exhibit frequency shifts depending on substituents. For example, N-(4-nitrophenyl)-2-chloroacetamide shows a 35Cl NQR frequency of 35.333 MHz, while N-(4-methylphenyl)-2-chloroacetamide has a lower frequency (34.695 MHz) due to electron-donating effects .
Crystallographic and Packing Behavior
Table 2: Crystal Structure Parameters
Key Observations :
Key Observations :
- Solvent Effects: Reactions in DMF (polar aprotic) favor nucleophilic substitution for sulfonamide formation, while ethanol is used for simpler chloroacetylations .
- Catalysts : KI is often added to enhance reactivity in sulfonylation reactions .
Biological Activity
N-[4-(4-bromobenzenesulfonyl)phenyl]-2-chloroacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrClNOS
- Molecular Weight : 356.665 g/mol
- CAS Number : 38007-83-9
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial and fungal strains. It likely interferes with essential biochemical pathways, leading to microbial inhibition or death.
- Anticancer Activity : Research indicates that this compound may exhibit anticancer effects, particularly against estrogen receptor-positive breast cancer cell lines (e.g., MCF7). The exact mechanisms involve modulation of cell signaling pathways and gene expression .
Antimicrobial Activity
A study evaluated the in vitro antimicrobial activity of this compound derivatives against both Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated promising activity against:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Fungi : Moderate effectiveness against Candida albicans .
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | High |
| Methicillin-resistant S. aureus | High |
| Escherichia coli | Moderate |
| Candida albicans | Moderate |
Anticancer Activity
In anticancer studies, derivatives of this compound were tested using the Sulforhodamine B (SRB) assay. Compounds d6 and d7 exhibited the most potent activity against breast cancer cell lines, indicating their potential as therapeutic agents in oncology .
Case Studies
- Antimicrobial Efficacy : In a laboratory setting, derivatives were synthesized and tested for their antimicrobial properties. The study found that specific substitutions on the phenyl ring significantly influenced biological activity, with halogenated groups enhancing effectiveness against pathogens .
- Molecular Docking Studies : Computational studies using molecular docking software demonstrated favorable binding interactions between the synthesized compounds and target proteins involved in bacterial cell wall synthesis, suggesting a rational basis for their antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
